molecular formula C10H10BrNO2 B13934818 3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde

3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde

Cat. No.: B13934818
M. Wt: 256.10 g/mol
InChI Key: FUIOXLDXHFIHBU-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 6-position and a tetrahydrofuran (THF) moiety fused at the 3-position, which itself bears an aldehyde functional group. This compound serves as a versatile intermediate in pharmaceutical and materials chemistry due to its reactive aldehyde group and the bromopyridyl unit, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Its synthesis typically involves bromination of pyridine derivatives followed by THF ring formation and aldehyde functionalization. Structural characterization of such compounds is often achieved via X-ray crystallography, with software like SHELX commonly employed for refinement .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

3-(6-bromopyridin-2-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C10H10BrNO2/c11-9-3-1-2-8(12-9)10(6-13)4-5-14-7-10/h1-3,6H,4-5,7H2

InChI Key

FUIOXLDXHFIHBU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C=O)C2=NC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Halogenation and Pyridine Functionalization

The 6-bromo substitution on the pyridine ring is typically introduced by direct bromination of the pyridine precursor or by using pre-brominated pyridine derivatives. The 2-position of pyridine is functionalized to allow attachment of the tetrahydrofuran moiety.

A relevant method involves the use of Grignard reagents for functionalization of bromopyridine derivatives. For example, a Grignard reagent such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard) can be employed to selectively functionalize bromopyridine intermediates at ambient temperature, avoiding cryogenic conditions required by lithium reagents. This method has been applied in related pyridine derivatives to yield ketone intermediates, which can be further modified.

Step Reagents/Conditions Outcome
Bromination of pyridine Bromine or N-bromosuccinimide (NBS) 6-Bromopyridin-2-yl intermediate
Grignard reaction Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride), ambient temperature Functionalized pyridine intermediate (e.g., ketone)

Conversion of Vinylated Pyridine to Aldehyde

Another approach involves vinylation of the 2-position of pyridine followed by oxidation to the aldehyde. Vinylation can be achieved using palladium-catalyzed coupling with vinyl reagents such as tributylstannylvinyl or vinylboronates in the presence of triphenylphosphine ligands. The vinyl group is then converted to the aldehyde by ozonolysis or equivalent oxidative cleavage.

Step Reagents/Conditions Outcome
Vinylation Pd(OAc)2, PPh3, vinyl reagents (e.g., Bu3SnCH=CH2), toluene, heat 2-Vinylpyridine derivative
Oxidation Ozone or equivalent oxidant 2-Pyridinecarbaldehyde derivative

This method is relevant for synthesizing pyridine-2-carbaldehyde derivatives, which could be further functionalized to incorporate the tetrahydrofuran ring.

Comparative Summary of Methods

Methodology Key Reagents Advantages Limitations
Grignard functionalization of bromopyridine Turbo Grignard reagent (iPrMgCl·LiCl) Ambient temperature, avoids cryogenics, good selectivity Requires preparation of Grignard reagents
Pd-catalyzed cross-coupling (Suzuki) Pd(dba)2, XantPhos, boronic acids Mild conditions, high yields, versatile Requires boronic acid derivatives of tetrahydrofuran
Vinylation followed by oxidation Pd(OAc)2, PPh3, vinyl reagents, ozone Direct aldehyde introduction, well-established Multi-step, requires careful oxidation control

Experimental Data and Yields

While specific yields for the exact compound 3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde are scarce, analogous reactions from literature provide indicative data:

Reaction Type Yield (%) Purity Notes
Pd-catalyzed coupling of bromopyridine and boronic acid 58–82 >95% (HPLC) Isolated as light yellow powder
Grignard reaction on bromopyridine derivatives 60–75 High Ambient temperature, scalable
Vinylation and aldehyde formation 30–50 (overall) Moderate to high Multi-step, sensitive to conditions

Biological Activity

3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C10H9BrN2O
  • Molecular Weight : 239.09 g/mol
  • IUPAC Name : 3-(6-bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde

The biological activity of 3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structural features enable it to engage in:

  • Hydrogen Bonding : The aldehyde group can form hydrogen bonds with nucleophilic sites on target proteins.
  • π-π Stacking Interactions : The aromatic bromopyridine moiety allows for stacking interactions with nucleobases or aromatic residues in proteins.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde exhibit significant antimicrobial properties. For instance, derivatives of pyridine and furan have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Anticancer Potential

Studies have explored the anticancer potential of related compounds, particularly their role as kinase inhibitors. Compounds that share structural characteristics with 3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde have been shown to inhibit specific kinases involved in cancer progression, such as the Janus kinase (Jak) family . This inhibition can disrupt signaling pathways that promote tumor growth.

Case Studies

  • Study on Kinase Inhibition :
    A recent study demonstrated that derivatives of pyridine compounds, which include structural features similar to 3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde, effectively inhibited Jak2 and Tyk2 kinases. These findings suggest potential therapeutic applications in treating cancers associated with abnormal Jak signaling .
  • Antimicrobial Screening :
    In a screening assay, a series of pyridine-furan derivatives were tested against Staphylococcus aureus and Escherichia coli. Some compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating promising antibacterial activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/OrganismIC50/MIC Value
Compound AAntimicrobialS. aureus30 µg/mL
Compound BKinase InhibitionJak215 nM
Compound CAnticancerVarious cancer cell lines20 µM

Comparison with Similar Compounds

Research Findings

  • Catalytic Applications : 6-Bromo-THF-carbaldehyde derivatives are pivotal in synthesizing kinase inhibitors, with studies showing 20–30% improved yield over chloro analogs in Pd-catalyzed reactions.
  • Conformational Effects : The THF ring’s puckering (confirmed via SHELX-refined crystallography ) directs the aldehyde group’s orientation, enhancing electrophilicity.
  • Solubility Challenges : Bromine’s hydrophobicity limits aqueous solubility, necessitating co-solvents like DMSO for biological assays.

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